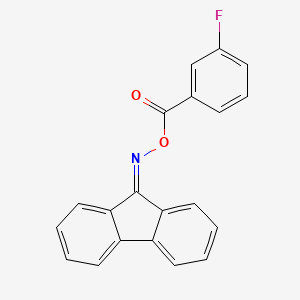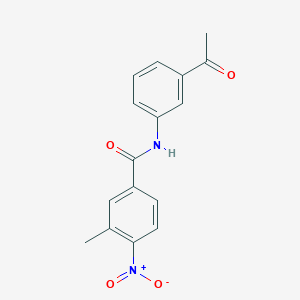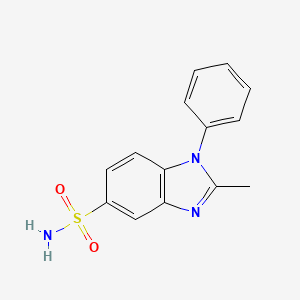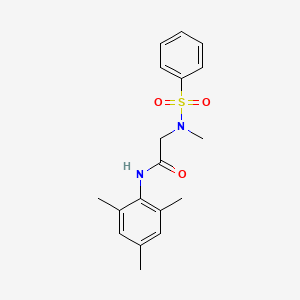
2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL is a synthetic organic compound that features a phenol group substituted with a prop-2-en-1-yl group and a pyrrolidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with phenol, prop-2-en-1-yl bromide, and pyrrolidine-1-carboxylic acid.
Alkylation: Phenol is alkylated with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate to form 2-(PROP-2-EN-1-YL)PHENOL.
Acylation: The resulting 2-(PROP-2-EN-1-YL)PHENOL is then acylated with pyrrolidine-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(PROP-2-EN-1-YL)PHENOL: Lacks the pyrrolidine-1-carbonyl group.
4-(PYRROLIDINE-1-CARBONYL)PHENOL: Lacks the prop-2-en-1-yl group.
2-(PROP-2-EN-1-YL)-4-HYDROXYBENZOIC ACID: Contains a carboxylic acid group instead of the pyrrolidine-1-carbonyl group.
Uniqueness
2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL is unique due to the presence of both the prop-2-en-1-yl and pyrrolidine-1-carbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(4-hydroxy-3-prop-2-enylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-5-11-10-12(6-7-13(11)16)14(17)15-8-3-4-9-15/h2,6-7,10,16H,1,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHYDDUATPZDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C(=O)N2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5827514.png)

![N-(2-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5827534.png)
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate](/img/structure/B5827546.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5827554.png)



![N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B5827582.png)
![[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5827594.png)
![(4-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5827598.png)

![Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate](/img/structure/B5827610.png)

